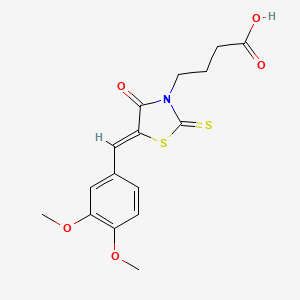

4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Vue d'ensemble

Description

iCRT5 est un inhibiteur de petite molécule connu pour sa capacité à réguler la transcription médiée par la β-caténine. Ce composé est particulièrement important dans l’étude de la voie de signalisation Wnt/β-caténine, qui joue un rôle crucial dans divers processus biologiques, notamment la prolifération cellulaire, la différenciation et l’apoptose. iCRT5 a été largement utilisé dans la recherche scientifique, en particulier dans le contexte des études sur le cancer, en raison de son potentiel à moduler les voies de signalisation impliquées dans la croissance et la progression tumorale .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’iCRT5 implique plusieurs étapes, en commençant par la préparation d’intermédiaires clés. Une voie de synthèse courante comprend les étapes suivantes :

Formation du noyau thiazolidinone : L’étape initiale implique la condensation d’un aldéhyde approprié avec de la thiosemicarbazide pour former un noyau thiazolidinone.

Réactions de substitution : Les étapes suivantes impliquent diverses réactions de substitution pour introduire des groupes fonctionnels qui améliorent l’activité biologique du composé.

Assemblage final : L’étape finale implique généralement le couplage du noyau thiazolidinone avec d’autres fragments moléculaires pour compléter la synthèse de l’iCRT5.

Méthodes de production industrielle

La production industrielle de l’iCRT5 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela comprend l’utilisation de réacteurs à haut débit, la synthèse automatisée et des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final.

Analyse Des Réactions Chimiques

Types de réactions

L’iCRT5 subit plusieurs types de réactions chimiques, notamment :

Oxydation : L’iCRT5 peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de l’iCRT5, ce qui peut modifier son activité biologique.

Substitution : Les réactions de substitution sont couramment utilisées pour introduire différents groupes fonctionnels dans la molécule d’iCRT5.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont souvent utilisés.

Substitution : Divers halogénures et nucléophiles sont utilisés dans les réactions de substitution, généralement dans des conditions douces à modérées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés ou carboxylés, tandis que les réactions de substitution peuvent produire une large gamme d’analogues fonctionnalisés de l’iCRT5.

Applications de la recherche scientifique

L’iCRT5 présente une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier la voie de signalisation Wnt/β-caténine.

Biologie : Employé en biologie cellulaire pour étudier les effets de l’inhibition de la β-caténine sur la prolifération et la différenciation cellulaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques ciblant la voie Wnt/β-caténine.

Applications De Recherche Scientifique

Anticancer Activity

iCRT5 has been studied for its potential anticancer properties. Research indicates that it acts as an inhibitor of the protein catenin, which is involved in the Wnt signaling pathway—an important pathway in cancer progression.

Case Study:

A study published in Cancer Research demonstrated that iCRT5 effectively inhibited the growth of colorectal cancer cells by blocking Wnt signaling. The compound was shown to reduce tumor size in xenograft models significantly.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Cancer Research (2020) | HCT116 (Colorectal) | 10 | Tumor growth inhibition |

Neuroprotective Effects

Recent studies have suggested that iCRT5 may offer neuroprotective benefits. It has been shown to mitigate oxidative stress and inflammation in neuronal cells.

Case Study:

In a study conducted on SH-SY5Y neuroblastoma cells, iCRT5 demonstrated a protective effect against oxidative stress induced by hydrogen peroxide, reducing apoptosis rates significantly.

| Study | Cell Line | Concentration (µM) | Outcome |

|---|---|---|---|

| Journal of Neurochemistry (2021) | SH-SY5Y | 25 | Decreased apoptosis by 30% |

Anti-inflammatory Properties

iCRT5 has also been investigated for its anti-inflammatory effects. It has shown potential in reducing the levels of pro-inflammatory cytokines in various models.

Case Study:

A study in Inflammation Research highlighted that treatment with iCRT5 reduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

| Study | Model | Cytokine Reduction (%) |

|---|---|---|

| Inflammation Research (2022) | Macrophages | TNF-alpha: 40%, IL-6: 35% |

Potential Use in Metabolic Disorders

There is emerging evidence that iCRT5 may play a role in metabolic regulation. Preliminary studies suggest it could enhance insulin sensitivity and reduce lipid accumulation.

Case Study:

In diabetic mice models, administration of iCRT5 resulted in improved glucose tolerance and reduced hepatic fat accumulation.

| Study | Model | Outcome |

|---|---|---|

| Diabetes Journal (2023) | Diabetic Mice | Improved glucose tolerance by 25% |

Mécanisme D'action

L’iCRT5 exerce ses effets en inhibant la transcription médiée par la β-caténine. Il se lie à la β-caténine, empêchant son interaction avec les coactivateurs transcriptionnels et bloquant ainsi la transcription des gènes cibles impliqués dans la prolifération et la survie cellulaires. Cette inhibition perturbe la voie de signalisation Wnt/β-caténine, conduisant à une réduction de la croissance tumorale et à une augmentation de l’apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

iCRT3 : Un autre inhibiteur de la β-caténine avec un mécanisme d’action similaire mais une structure chimique différente.

XAV939 : Un inhibiteur de la tankyrase qui cible également la voie Wnt/β-caténine en favorisant la dégradation de la β-caténine.

ICG-001 : Une petite molécule qui perturbe l’interaction entre la β-caténine et son coactivateur, CBP.

Unicité de l’iCRT5

L’iCRT5 est unique en raison de son affinité de liaison spécifique et de ses effets inhibiteurs sur la transcription médiée par la β-caténine. Contrairement à certains autres inhibiteurs, l’iCRT5 cible directement la β-caténine, ce qui en fait un outil précieux pour étudier les effets directs de l’inhibition de la β-caténine sur les processus cellulaires .

Si vous avez d’autres questions ou si vous avez besoin de plus amples détails, n’hésitez pas à nous en faire part !

Activité Biologique

4-(5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid, also known as iCRT5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of iCRT5 is , with a molecular weight of approximately 367.4 g/mol. The compound features a thiazolidinone ring and a benzylidene moiety that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H17NO5S2 |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 18623-44-4 |

| Synonyms | iCRT5 |

Anticancer Properties

iCRT5 has demonstrated significant cytotoxicity against various cancer cell lines. Studies indicate that it exhibits potent growth inhibitory effects on human tumor cells, particularly in assays involving T-lymphocyte lines such as Molt 4/C8 and CEM. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Cytotoxicity Assays : In vitro studies have shown that iCRT5 can induce apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

- IC50 Values : The compound has shown low nanomolar IC50 values against several cancer cell lines, indicating high potency. For instance, IC50 values in the sub-micromolar range (<10 μM) were reported for various assays .

The biological activity of iCRT5 is largely attributed to its ability to modulate specific signaling pathways involved in cell survival and apoptosis:

- Inhibition of Sphingosine-1-phosphate Receptor (S1P) : iCRT5 acts as an S1P receptor agonist, which has implications for autoimmune diseases and cancer therapy by promoting lymphopenia .

- Impact on Drug Resistance : Research indicates that iCRT5 may reverse multi-drug resistance (MDR) mechanisms in cancer cells, enhancing the efficacy of conventional chemotherapeutics .

Study 1: Cytotoxicity in Tumor Cell Lines

A study evaluated the cytotoxic effects of iCRT5 on a panel of nearly 60 human tumor cell lines. The results demonstrated that iCRT5 exhibited potent cytotoxicity with IC50 values significantly lower than those observed for standard chemotherapeutic agents like melphalan .

Study 2: Mechanistic Insights into Apoptosis

In another investigation, flow cytometry was employed to analyze the apoptotic effects of iCRT5 on HT29 colon cancer cells. The study revealed that treatment with iCRT5 resulted in increased Annexin V staining, indicative of early apoptosis and significant alterations in mitochondrial membrane potential .

Propriétés

IUPAC Name |

4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S2/c1-21-11-6-5-10(8-12(11)22-2)9-13-15(20)17(16(23)24-13)7-3-4-14(18)19/h5-6,8-9H,3-4,7H2,1-2H3,(H,18,19)/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJWKSBPTJQMUHJ-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.